molecular formula C17H23NO3 B1205708 Knightinol

Knightinol

Cat. No.: B1205708
M. Wt: 289.4 g/mol
InChI Key: RNAIYSUVIULACI-ZPSGRKDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Knightinol is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of Knightinol typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes to ensure the stereochemical purity and yield of the final product.

Chemical Reactions Analysis

Knightinol undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Knightinol involves its interaction with specific molecular targets and pathways. The compound binds to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various physiological effects, including analgesia, sedation, and muscle relaxation .

Comparison with Similar Compounds

Knightinol is unique due to its specific stereochemistry and functional groups. Similar compounds include:

These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

[(2R,3R)-2-[hydroxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate

InChI

InChI=1S/C17H23NO3/c1-11(19)21-15-10-13-8-9-14(18(13)2)16(15)17(20)12-6-4-3-5-7-12/h3-7,13-17,20H,8-10H2,1-2H3/t13?,14?,15-,16+,17?/m1/s1

InChI Key

RNAIYSUVIULACI-ZPSGRKDYSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CC2CCC([C@@H]1C(C3=CC=CC=C3)O)N2C

SMILES

CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)O)N2C

Canonical SMILES

CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)O)N2C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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